molecular formula C10H20ClN B584215 N-Demethyl Mecamylamine CAS No. 859995-07-6

N-Demethyl Mecamylamine

Cat. No. B584215
M. Wt: 189.727
InChI Key: FAIKCZMVIWRFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Demethyl Mecamylamine is a derivative of mecamylamine . Mecamylamine is a non-selective, non-competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) and was introduced as an antihypertensive drug .

Scientific Research Applications

Resistance Development to Demethylating Agents

One study highlighted the challenge of resistance development against demethylation inhibitor fungicides in Aspergillus fumigatus, emphasizing the high exposure risk associated with human and veterinary applications. Although this study focuses on fungicides, it underscores the potential for resistance development in the context of demethylating agents, which could be relevant for N-Demethyl Mecamylamine's applications in targeting similar biological pathways in humans or other organisms (Gisi, 2014).

Role of Demethylases in Disease

Research on demethylases, enzymes that remove methyl groups from DNA and histones, suggests that manipulating these processes could have therapeutic potential. For instance, lysine-specific demethylase 1 (LSD1) has been identified as a promising target in oncology, with reversible LSD1 inhibitors being explored for their potential in treating acute myeloid leukemia (AML) and other malignancies. This indicates a growing interest in demethylase inhibition as a strategy for disease management, which may extend to the mechanisms targeted by N-Demethyl Mecamylamine (Mould et al., 2015).

Exploring New Therapeutic Targets

The exploration of nicotinic acetylcholine receptors (nAChRs) in the context of depression highlights the potential of targeting these receptors for antidepressant effects. Research has shown that nAChR modulators, including mecamylamine, have antidepressant-like efficacy, suggesting the relevance of nAChR targeting in therapeutic applications. This area of research could be closely related to the applications of N-Demethyl Mecamylamine, given its potential impact on similar neurotransmitter systems (Philip et al., 2010).

Safety And Hazards

The safety data sheet for Mecamylamine, the parent compound of N-Demethyl Mecamylamine, indicates that it is toxic if swallowed and advises against food, drug, pesticide, or biocidal product use .

Future Directions

While specific future directions for N-Demethyl Mecamylamine are not available, Mecamylamine has been evaluated for potential therapeutic effects in a wide variety of CNS disorders, including addiction . It’s plausible that N-Demethyl Mecamylamine could also be explored in this context.

properties

IUPAC Name

2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-8(6-7)10(9,3)11;/h7-8H,4-6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIKCZMVIWRFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747471
Record name 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethyl Mecamylamine

CAS RN

859995-07-6
Record name 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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